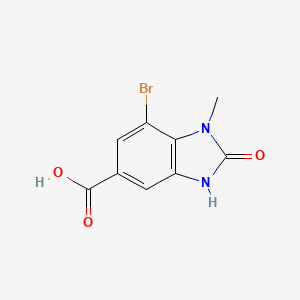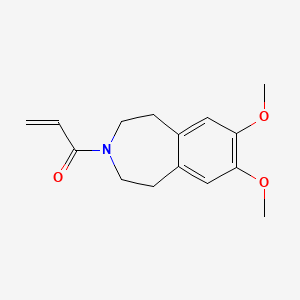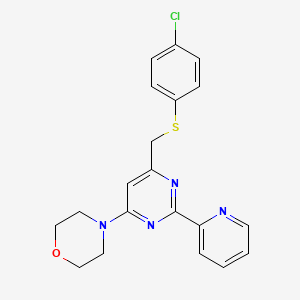![molecular formula C12H15N3O2 B2944001 N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE CAS No. 122222-21-3](/img/structure/B2944001.png)
N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE is an organic compound with the molecular formula C11H14N4O It is a derivative of benzamide and contains a hydrazinecarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE typically involves the reaction of benzoyl chloride with hydrazine derivatives under controlled conditions. One common method involves the reaction of benzoyl chloride with N’-(propan-2-ylidene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide: Similar structure but contains a sulfonohydrazide group.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Contains a carbothioamide group instead of a benzamide group.
Uniqueness
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE is unique due to its specific hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)14-15-11(16)8-13-12(17)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOWGFHAYTVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)
![3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2943920.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)




![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)
